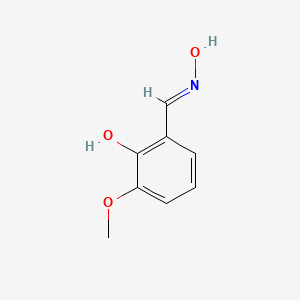![molecular formula C₁₈H₁₆BrFN₂OS B1145803 N-[(3-Bromophenyl)(2-cyano-3-fluorophenyl)methylene]-2-methyl-2-propanesulfinamide CAS No. 1227162-82-4](/img/new.no-structure.jpg)
N-[(3-Bromophenyl)(2-cyano-3-fluorophenyl)methylene]-2-methyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Bromophenyl)(2-cyano-3-fluorophenyl)methylene]-2-methyl-2-propanesulfinamide is a complex organic compound with the molecular formula C18H16BrFN2OS
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromophenyl)(2-cyano-3-fluorophenyl)methylene]-2-methyl-2-propanesulfinamide typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-cyano-3-fluoroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with 2-methyl-2-propanesulfinamide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-quality material suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Bromophenyl)(2-cyano-3-fluorophenyl)methylene]-2-methyl-2-propanesulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Wissenschaftliche Forschungsanwendungen
N-[(3-Bromophenyl)(2-cyano-3-fluorophenyl)methylene]-2-methyl-2-propanesulfinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3-Bromophenyl)(2-cyano-3-fluorophenyl)methylene]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-Bromophenyl)(2-cyano-4-fluorophenyl)methylene]-2-methyl-2-propanesulfinamide
- N-[(3-Bromophenyl)(2-cyano-3-chlorophenyl)methylene]-2-methyl-2-propanesulfinamide
- N-[(3-Bromophenyl)(2-cyano-3-methylphenyl)methylene]-2-methyl-2-propanesulfinamide
Uniqueness
N-[(3-Bromophenyl)(2-cyano-3-fluorophenyl)methylene]-2-methyl-2-propanesulfinamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the cyano group, makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Eigenschaften
CAS-Nummer |
1227162-82-4 |
|---|---|
Molekularformel |
C₁₈H₁₆BrFN₂OS |
Molekulargewicht |
407.3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)
